Cas no 64357-56-8 (4-Methoxy-4'-n-pentylbenzophenone)

4-Methoxy-4'-n-pentylbenzophenone 化学的及び物理的性質
名前と識別子
-
- (4-methoxyphenyl)-(4-pentylphenyl)methanone
- LogP
- 4-METHOXY-4'-N-PENTYLBENZOPHENONE
- 4-methoxy-4'-pentylbenzophenone
- A867895
- (4-Methoxyphenyl)(4-pentylphenyl)methanone
- DTXSID70641489
- MFCD01311585
- AKOS016018333
- (4-Methoxy-phenyl)-(4-pentyl-phenyl)-methanone
- 64357-56-8
- 4-Methoxy-4'-n-pentylbenzophenone
-
- MDL: MFCD01311585
- インチ: InChI=1S/C19H22O2/c1-3-4-5-6-15-7-9-16(10-8-15)19(20)17-11-13-18(21-2)14-12-17/h7-14H,3-6H2,1-2H3
- InChIKey: ULPIDYVRSWPDIJ-UHFFFAOYSA-N
- ほほえんだ: CCCCCC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC
計算された属性
- せいみつぶんしりょう: 282.16200
- どういたいしつりょう: 282.161979940g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 297
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 5.7
- トポロジー分子極性表面積: 26.3Ų
じっけんとくせい
- PSA: 26.30000
- LogP: 4.65890
4-Methoxy-4'-n-pentylbenzophenone セキュリティ情報
4-Methoxy-4'-n-pentylbenzophenone 税関データ
- 税関コード:2914509090
- 税関データ:
中国税関コード:
2914509090概要:
2914509090は他の酸素含有基を含むケトンである。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、アセトン申告包装
要約:
HS:2914509090その他の酸素機能を有するケトン付加価値税:17.0%税金還付率:9.0%管理条件:なし最恵国関税:5.5% General tariff:30.0%
4-Methoxy-4'-n-pentylbenzophenone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB361731-2g |
4-Methoxy-4'-n-pentylbenzophenone, 97%; . |
64357-56-8 | 97% | 2g |
€1065.20 | 2025-02-13 | |
TRC | M087630-500mg |
4-Methoxy-4'-n-pentylbenzophenone |
64357-56-8 | 500mg |
$ 480.00 | 2022-06-04 | ||
Alichem | A019095832-5g |
4-Methoxy-4'-n-pentylbenzophenone |
64357-56-8 | 95% | 5g |
$957.90 | 2023-09-01 | |
Fluorochem | 201589-2g |
4-methoxy-4'-n-pentylbenzophenone |
64357-56-8 | 97% | 2g |
£624.00 | 2022-03-01 | |
Crysdot LLC | CD12048183-1g |
4-Methoxy-4'-n-pentylbenzophenone |
64357-56-8 | 95+% | 1g |
$316 | 2024-07-24 | |
abcr | AB361731-1g |
4-Methoxy-4'-n-pentylbenzophenone, 97%; . |
64357-56-8 | 97% | 1g |
€615.50 | 2025-02-13 | |
abcr | AB361731-5g |
4-Methoxy-4'-n-pentylbenzophenone, 97%; . |
64357-56-8 | 97% | 5g |
€1845.60 | 2025-02-13 | |
TRC | M087630-250mg |
4-Methoxy-4'-n-pentylbenzophenone |
64357-56-8 | 250mg |
$ 290.00 | 2022-06-04 | ||
Fluorochem | 201589-1g |
4-methoxy-4'-n-pentylbenzophenone |
64357-56-8 | 97% | 1g |
£340.00 | 2022-03-01 | |
Fluorochem | 201589-5g |
4-methoxy-4'-n-pentylbenzophenone |
64357-56-8 | 97% | 5g |
£1120.00 | 2022-03-01 |
4-Methoxy-4'-n-pentylbenzophenone 関連文献
-
Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
-
Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
4-Methoxy-4'-n-pentylbenzophenoneに関する追加情報
(4-Methoxyphenyl)-(4-Pentylphenyl)Methanone: A Comprehensive Overview
(4-Methoxyphenyl)-(4-Pentylphenyl)Methanone, also known by its CAS number 64357-56-8, is a unique organic compound that has garnered significant attention in the field of pharmaceutical and biomedical research. This compound belongs to the class of aromatic ketones, characterized by its two distinct aryl groups connected through a methanone backbone. The 4-methoxyphenyl group and the 4-pentylphenyl group are key structural features that make this compound intriguing for researchers exploring its potential applications in drug discovery and development.
The compound's structure, with its electron-rich aromatic rings and the presence of a ketone functional group, renders it susceptible to various chemical reactions. This makes (4-Methoxyphenyl)-(4-Pentylphenyl)Methanone a valuable intermediate in organic synthesis, particularly in the construction of complex molecules. Its dual aryl system provides a platform for exploring intermolecular interactions, such as π-π stacking and hydrogen bonding, which are critical in determining bioavailability and pharmacokinetics.
Recent studies have highlighted the importance of methoxy-substituted aromatic compounds in medicinal chemistry due to their ability to modulate various biological pathways. The 4-methoxyphenyl group, in particular, has been associated with anti-inflammatory and antioxidant properties. Similarly, the 4-pentylphenyl group introduces steric bulk and hydrophobicity, which can influence the compound's solubility and binding affinity to target proteins.
One of the most promising avenues of research involving (4-Methoxyphenyl)-(4-Pentylphenyl)Methanone is its potential as a precursor for the development of kinase inhibitors. Kinase enzymes play a pivotal role in numerous cellular processes, and their inhibition has emerged as a key strategy in the treatment of cancer, inflammatory diseases, and viral infections. The compound's methanone moiety serves as an excellent scaffold for attaching bioactive groups that can selectively bind to kinase active sites.
Another area of interest is the exploration of this compound's role in drug delivery systems. The 4-pentylphenyl group, with its hydrophobic nature, could potentially enhance the compound's ability to traverse biological membranes, making it a suitable candidate for lipophilic drug formulations. Additionally, the methoxy group can participate in metabolic pathways, influencing the compound's bioavailability and clearance rates.
Recent advancements in computational chemistry have enabled researchers to perform molecular docking studies to predict the binding affinities of (4-Methoxyphenyl)-(4-Pentylphenyl)Methanone to target proteins. These simulations provide valuable insights into the compound's potential as a lead molecule in drug discovery. Furthermore, spectroscopic techniques such as NMR and IR have been employed to characterize the compound's structural properties and interactions with biological systems.
The synthesis of (4-Methoxyphenyl)-(4-Pentylphenyl)Methanone has also been optimized using various methods, including nucleophilic substitution and coupling reactions. These advancements in synthetic chemistry have made it possible to produce the compound in high yields, facilitating its use in preclinical studies.
In conclusion, (4-Methoxyphenyl)-(4-Pentylphenyl)Methanone is a versatile and valuable compound with diverse applications in the biomedical field. Its unique structural features make it an ideal candidate for exploring its potential as a drug precursor, a chemical intermediate, and a tool for studying biological interactions. As research in this area continues to evolve, (4-Methoxyphenyl)-(4-Pentylphenyl)Methanone is poised to play a significant role in the development of novel therapeutic agents.
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